molecular formula C18H14FN5OS B2779121 4-(4-fluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034613-32-4

4-(4-fluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2779121
CAS No.: 2034613-32-4
M. Wt: 367.4
InChI Key: VMSYARYNYGXPDL-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a fluorophenyl group, a thiophene ring, a 1,2,3-triazole ring, and a pyrrole ring. These groups are common in many biologically active compounds and materials science applications .


Molecular Structure Analysis

The compound’s structure includes a fluorophenyl group, a thiophene ring, a 1,2,3-triazole ring, and a pyrrole ring. These rings are likely to contribute to the compound’s chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, compounds with similar structural motifs have been explored for their potential as kinase inhibitors, antimicrobial agents, and antitumor activities. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, showing complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration (Schroeder et al., 2009). This suggests that compounds with a similar fluorophenyl and heterocyclic structure might have applications in targeting specific kinases for cancer treatment.

Antimicrobial and Antipathogenic Activities

Thiourea derivatives have been synthesized and characterized for their interaction with bacterial cells, showing significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011). This demonstrates the potential of structurally related compounds in the development of new antimicrobial agents with antibiofilm properties.

Materials Science Applications

In the field of materials science, aromatic polyamides containing ether and bulky fluorenylidene groups have been prepared, showing high solubility in organic solvents and excellent thermal stability (Hsiao et al., 1999). These materials, derived from bis(ether-carboxylic acids) and aromatic diamines, could be relevant for the development of high-performance polymers with potential applications in coatings, films, and advanced composite materials.

Biochemical Research

In biochemical research, compounds containing fluorophenyl groups have been explored for their role as selective chemosensors for ions, such as a pyrrolidine constrained bipyridyl-dansyl conjugate with triazole linker, which serves as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (Maity & Govindaraju, 2010). This highlights the potential utility of structurally similar compounds in the development of new sensing materials for biochemical and environmental applications.

Future Directions

The future research directions could involve studying the compound’s synthesis, properties, and potential applications in various fields. It would also be interesting to explore its biological activity given the presence of multiple functional groups that are common in biologically active compounds .

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5OS/c19-14-3-1-12(2-4-14)13-7-17(20-8-13)18(25)21-9-15-10-24(23-22-15)16-5-6-26-11-16/h1-8,10-11,20H,9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSYARYNYGXPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCC3=CN(N=N3)C4=CSC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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